2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride
Description
Properties
IUPAC Name |
2-(bromomethyl)-3-methylsulfanylpyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S.ClH/c1-10-6-5(4-7)8-2-3-9-6;/h2-3H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLIWDRXXAQVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1CBr.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H8BrN2S·HCl
- Molecular Weight : 239.58 g/mol
- IUPAC Name : 2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride
Biological Activity Overview
Research indicates that 2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride exhibits various biological activities, including:
- Antimicrobial Activity : Exhibits significant effects against both Gram-positive and Gram-negative bacteria.
- Antitumor Properties : Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of several compounds, 2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Bromomethyl)-3-(methylthio)pyrazine HCl | Staphylococcus aureus | 32 µg/mL |
| 2-(Bromomethyl)-3-(methylthio)pyrazine HCl | Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Antitumor Activity
The antitumor potential of 2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride was evaluated using various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358). The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.12 |
| HCC827 | 7.45 |
| NCI-H358 | 6.30 |
These results indicate that the compound has promising antitumor activity, warranting further investigation into its mechanisms and potential therapeutic applications.
The biological activity of 2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride is believed to involve:
- DNA Binding : The compound may interact with DNA, disrupting replication and transcription processes.
- Enzyme Interaction : It potentially inhibits enzymes critical for cancer cell metabolism, leading to apoptosis.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study assessed the efficacy of various pyrazine derivatives, including 2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride, against resistant bacterial strains. The compound showed significant activity, especially in combination therapies. -
Case Study on Antitumor Effects :
Another investigation focused on the effects of this compound on human lung cancer models. The study revealed that it not only inhibited cell proliferation but also induced cell cycle arrest at the G1 phase.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride
- CAS No.: 1353953-85-1
- Molecular Formula : C₆H₈BrClN₂S
- Molecular Weight : 255.57 g/mol
- Key Features : A pyrazine derivative substituted with a bromomethyl (-CH₂Br) group at position 2 and a methylthio (-SMe) group at position 3, forming a hydrochloride salt.
Applications :
This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. The bromomethyl group acts as a reactive site for nucleophilic substitution or cross-coupling reactions, while the methylthio group modulates electronic properties of the pyrazine ring .
Comparison with Structurally Similar Compounds
2-Methyl-3-(methylthio)pyrazine
6-Chloro-2-(1-piperazinyl)pyrazine Hydrochloride (MK-212)
- CAS No.: Not explicitly listed (referred to as MK-212)
- Molecular Formula : C₈H₁₂ClN₅·HCl (inferred)
- Key Differences : Contains a piperazinyl group (instead of bromomethyl) and a chlorine substituent.
- Applications : A serotonin receptor agonist used in neuroscience research. The piperazinyl group enhances binding to central nervous system targets, contrasting with the bromomethyl group’s reactivity in alkylation reactions .
2-Methoxy-3-(1-methylpropyl)pyrazine
- CAS No.: 24168-70-5
- Molecular Formula : C₉H₁₄N₂O
- Molecular Weight : 166.22 g/mol
- Key Differences : Features a methoxy (-OMe) and branched alkyl group, lacking halogenation.
- Applications: Approved as a flavoring agent (FEMA No. 3433) due to its low volatility and nutty aroma .
2,5-Dimethylpyrazine
2-Chloro-3-(chloromethyl)pyrazine
- CAS No.: Not explicitly listed (referred to as EN300-1696795)
- Molecular Formula : C₅H₄Cl₂N₂
- Molecular Weight : 163.01 g/mol
- Key Differences : Contains dual chlorine substituents, offering lower reactivity compared to bromine in substitution reactions.
- Applications : Intermediate in pesticide synthesis, where chlorine’s cost-effectiveness is prioritized over bromine’s reactivity .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 2-(Bromomethyl)-3-(methylthio)pyrazine HCl | C₆H₈BrClN₂S | 255.57 | -CH₂Br, -SMe, HCl salt | Pharmaceutical intermediate |
| 2-Methyl-3-(methylthio)pyrazine | C₆H₈N₂S | 140.21 | -CH₃, -SMe | Flavor precursor |
| MK-212 | C₈H₁₂ClN₅·HCl | ~249.12 | -Cl, -piperazinyl, HCl salt | Serotonin receptor agonist |
| 2-Methoxy-3-(1-methylpropyl)pyrazine | C₉H₁₄N₂O | 166.22 | -OMe, -CH(CH₂CH₃)₂ | Food flavoring (FEMA 3433) |
| 2,5-Dimethylpyrazine | C₆H₈N₂ | 108.14 | -CH₃ (positions 2 and 5) | Saltiness enhancer, flavor additive |
| 2-Chloro-3-(chloromethyl)pyrazine | C₅H₄Cl₂N₂ | 163.01 | -Cl, -CH₂Cl | Agrochemical intermediate |
Key Research Findings
Reactivity : The bromomethyl group in 2-(Bromomethyl)-3-(methylthio)pyrazine HCl exhibits higher reactivity in alkylation reactions compared to chlorinated analogs (e.g., 2-Chloro-3-(chloromethyl)pyrazine) due to bromine’s superior leaving-group ability .
Pharmaceutical Utility : Unlike flavor-focused pyrazines (e.g., 2,5-Dimethylpyrazine), the target compound’s halogenation and sulfur substituents make it suitable for constructing bioactive molecules, such as kinase inhibitors or antiviral agents .
Stability : The hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction conditions compared to neutral analogs like 2-Methyl-3-(methylthio)pyrazine .
Preparation Methods
Core Pyrazine Functionalization
The pyrazine ring serves as the foundational scaffold for introducing substituents. Two primary strategies dominate the literature: (1) direct substitution on preformed pyrazine rings and (2) de novo ring synthesis with pre-installed functional groups. For 2-(bromomethyl)-3-(methylthio)pyrazine, direct substitution is preferred due to the commercial availability of 3-methylthiopyrazine derivatives.
Bromomethylation of Hydroxymethyl Precursors
A widely reported method involves converting hydroxymethyl groups to bromomethyl functionalities. For example, 3-(methylthio)pyrazine-2-methanol can be treated with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in dichloromethane at 0–25°C, yielding 2-(bromomethyl)-3-(methylthio)pyrazine with >75% efficiency. The reaction mechanism proceeds via nucleophilic displacement, where the hydroxyl group is protonated and replaced by bromide (Fig. 1A).
Reaction Conditions:
Thiolation of Halopyrazines
Introducing the methylthio group typically involves nucleophilic aromatic substitution (SNAr) on chloropyrazines. For instance, 2-chloro-3-methylpyrazine reacts with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C, achieving 85–90% conversion to 3-(methylthio)-2-methylpyrazine. Subsequent bromination of the methyl group (Section 2.2) completes the synthesis.
Stepwise Synthesis of 2-(Bromomethyl)-3-(methylthio)pyrazine
Route 1: Bromomethylation Followed by Thiolation
This route begins with 2-hydroxymethyl-3-chloropyrazine (Fig. 1B):
Route 2: Thiolation Followed by Bromomethylation
Alternative approaches prioritize thiolation early:
-
Start with 2-hydroxymethyl-3-methylthiopyrazine.
-
Isolate the hydrochloride salt via aqueous HCl neutralization.
Reaction Optimization and Challenges
Brominating Agent Efficiency
Comparative studies reveal that PBr₃ outperforms HBr in yield and purity (Table 1).
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PBr₃ | CH₂Cl₂ | 0 | 89 | 98 |
| HBr (48%) | AcOH | 110 | 75 | 92 |
PBr₃’s superiority stems from its ability to act as both a Lewis acid and bromide source, minimizing oxidative side reactions. However, HBr is preferable for acid-sensitive intermediates due to milder conditions.
Regioselectivity in Thiolation
SNAr reactions on dihalopyrazines require careful control to avoid polysubstitution. Using bulky bases like cesium carbonate (Cs₂CO₃) in DMF ensures monothiolation at the 3-position, as steric hindrance directs reactivity.
Characterization and Analytical Validation
Spectroscopic Confirmation
Q & A
Q. Basic (Characterization)
- -NMR : The bromomethyl group () typically shows a triplet or quartet (δ 3.5–4.5 ppm) due to coupling with adjacent protons. The methylthio group () appears as a singlet (δ 2.1–2.5 ppm).
- -NMR : The brominated carbon resonates at δ 30–40 ppm, while the methylthio carbon appears at δ 15–20 ppm.
- Purity : Integration ratios and absence of extraneous peaks confirm purity. High-resolution mass spectrometry (HRMS) can validate the molecular ion () .
What experimental precautions are necessary when handling bromomethyl-containing compounds?
Q. Basic (Safety)
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Waste Disposal : Collect halogenated waste separately and neutralize with alkaline solutions (e.g., ) before disposal .
How does the bromomethyl group affect the aroma profile compared to methylthio-substituted pyrazines?
Advanced (Application)
Methylthio pyrazines (e.g., 2-methyl-3-(methylthio)pyrazine) are key aroma compounds with earthy, roasted notes. Bromination at the methyl position introduces steric hindrance and alters electronic properties, potentially reducing volatility and modifying sensory thresholds. Comparative gas chromatography-olfactometry (GC-O) studies can quantify these changes .
What challenges arise in achieving regioselective substitution on pyrazine rings?
Advanced (Synthesis)
Regioselectivity is influenced by electron-withdrawing/donating substituents. For example, the methylthio group directs electrophilic substitution to adjacent positions. Computational tools (DFT calculations) predict reactive sites, while protecting groups (e.g., Boc) can block undesired positions .
How can computational methods predict the stability of bromomethyl pyrazines?
Advanced (Modeling)
Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the C-Br bond to assess thermal stability. Molecular dynamics simulations model degradation pathways (e.g., hydrolysis) under varying pH and temperature conditions .
How do bromomethyl and chloromethyl pyrazines differ in nucleophilic substitution?
Advanced (Mechanism)
Bromine’s higher leaving-group ability (lower ) accelerates reactions compared to chlorine. Kinetic studies (e.g., Hammett plots) quantify reactivity differences. Solvent effects (polar aprotic vs. protic) further modulate reaction rates .
How does the methylthio group influence the pyrazine ring’s electronic environment?
Advanced (Electronic Effects)
The methylthio group donates electron density via resonance, activating the ring for electrophilic attack. X-ray crystallography and -NMR reveal charge distribution, while UV-Vis spectroscopy tracks conjugation effects .
What methodologies analyze degradation products under stability testing?
Advanced (Stability)
Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify hydrolysis products (e.g., 3-(methylthio)pyrazine methanol). Forced degradation (acid/base/oxidative stress) followed by HPLC-DAD quantifies major impurities .
How can the bromomethyl group be utilized in pharmaceutical intermediates?
Advanced (Application)
The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. In drug discovery, it enables late-stage functionalization for optimizing pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
